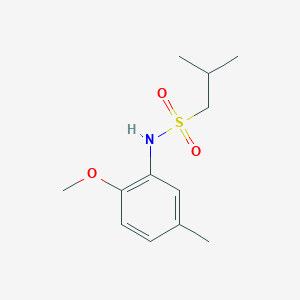
N-(2-methoxy-5-methylphenyl)-2-methyl-1-propanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-5-methylphenyl)-2-methyl-1-propanesulfonamide, also known as Mephenesin, is a chemical compound that has been used in scientific research for its muscle relaxant properties. It was first synthesized in the 1950s and has since been studied extensively for its potential therapeutic applications. In
Mécanisme D'action
The exact mechanism of action of N-(2-methoxy-5-methylphenyl)-2-methyl-1-propanesulfonamide is not fully understood. However, it is believed to act on the central nervous system by enhancing the inhibitory effects of gamma-aminobutyric acid (GABA), a neurotransmitter that regulates muscle tone and relaxation. By enhancing the effects of GABA, N-(2-methoxy-5-methylphenyl)-2-methyl-1-propanesulfonamide can reduce muscle tone and induce relaxation.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-2-methyl-1-propanesulfonamide has been shown to have a variety of biochemical and physiological effects. It can reduce muscle tone and induce relaxation, which can be beneficial in conditions like muscle spasms and spasticity. It can also reduce the frequency and severity of muscle contractions in conditions like tetanus. However, it can also cause sedation, drowsiness, and impaired motor function, which can limit its use in some situations.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methoxy-5-methylphenyl)-2-methyl-1-propanesulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has well-established methods for analysis. It has also been extensively studied for its muscle relaxant properties, making it a useful tool for researchers studying muscle function. However, its sedative effects can be a limitation in some experiments, and its use may need to be carefully controlled to avoid confounding results.
Orientations Futures
There are several future directions for research on N-(2-methoxy-5-methylphenyl)-2-methyl-1-propanesulfonamide. One area of interest is its potential therapeutic applications in conditions like muscle spasms, spasticity, and tetanus. Further studies are needed to determine its efficacy and safety in these conditions. Another area of interest is its potential use as a tool for studying muscle function and the central nervous system. Further studies are needed to determine its precise mechanism of action and how it can be used to enhance our understanding of these systems.
Conclusion:
In conclusion, N-(2-methoxy-5-methylphenyl)-2-methyl-1-propanesulfonamide is a chemical compound that has been extensively studied for its muscle relaxant properties. It has been synthesized using well-established methods and has been used in scientific research for several decades. While its exact mechanism of action is not fully understood, it is believed to act on the central nervous system by enhancing the effects of GABA. It has several advantages for use in lab experiments, but its sedative effects can be a limitation in some situations. Future research is needed to explore its potential therapeutic applications and its use as a tool for studying muscle function and the central nervous system.
Méthodes De Synthèse
The synthesis of N-(2-methoxy-5-methylphenyl)-2-methyl-1-propanesulfonamide involves the reaction of 2-methoxy-5-methylphenol with isobutyl chloroformate in the presence of triethylamine. The resulting intermediate is then reacted with sodium sulfite to yield the final product. This synthesis method has been well-established and is widely used in scientific research.
Applications De Recherche Scientifique
N-(2-methoxy-5-methylphenyl)-2-methyl-1-propanesulfonamide has been primarily used in scientific research as a muscle relaxant. It has been studied for its potential therapeutic applications in conditions like muscle spasms, spasticity, and tetanus. It has also been used in combination with other drugs to enhance their muscle relaxant effects.
Propriétés
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-methylpropane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3S/c1-9(2)8-17(14,15)13-11-7-10(3)5-6-12(11)16-4/h5-7,9,13H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFGNBXMYYWSHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NS(=O)(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(4-methoxyphenyl)propanoyl]indoline](/img/structure/B5844728.png)
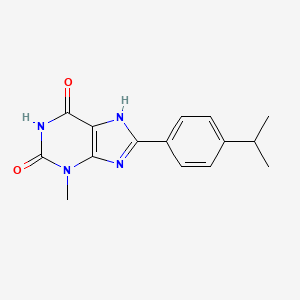
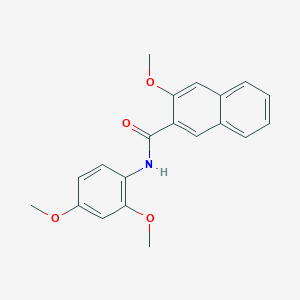
![2-methyl-5-[(3-methylbutyl)thio]-4-nitro-1H-imidazole](/img/structure/B5844740.png)
![5-[(2-chloro-4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5844742.png)
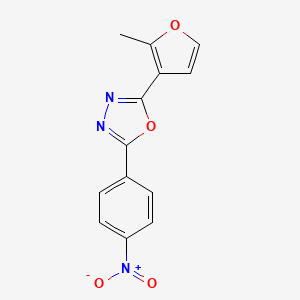
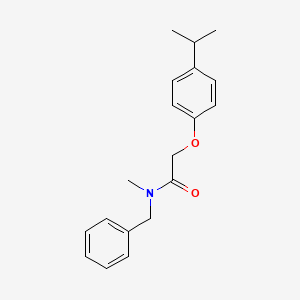
![6-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5844763.png)
![2,4-dibromo-6-{2-[(4-bromo-1-naphthyl)acetyl]carbonohydrazonoyl}phenyl 2-furoate](/img/structure/B5844766.png)
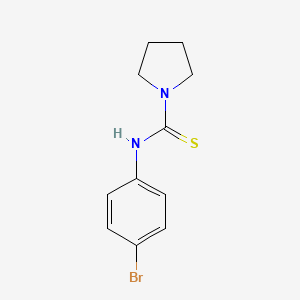

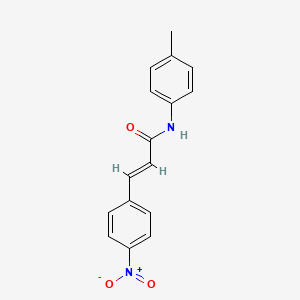
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5844812.png)
![N-(2-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5844817.png)